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Compound of Interest

Compound Name: 1,1-Dipropoxyethane

Cat. No.: B089816

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
dipropoxyethane (CAS No. 105-82-8), a key acetal used in various chemical applications. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and
professionals in drug development and chemical synthesis. The information presented is a
compilation of data from various spectral databases and literature sources, supplemented with
predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1-dipropoxyethane. The
proton (*H) and carbon-13 (*3C) NMR spectra provide detailed information about the chemical
environment of each atom in the molecule.

'H NMR Spectral Data

The *H NMR spectrum of 1,1-dipropoxyethane is characterized by four distinct signals
corresponding to the different proton environments in the molecule. The chemical shifts are
influenced by the electronegativity of the adjacent oxygen atoms, causing a downfield shift for
protons on carbons attached to oxygen.
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Chemical Shift

Signal Multiplicity Integration Assignment
(3, ppm)

a 4.6-4.7 Quartet 1H O-CH-O

b 34-36 Triplet 4H -O-CH2-CH2-CHs

C 15-1.7 Sextet 4H -O-CH2-CH2-CHs

d 09-1.0 Triplet 6H -O-CH2-CH2-CHs

e 12-13 Doublet 3H CH-CHs

3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum of 1,1-dipropoxyethane displays five signals, each

corresponding to a unique carbon environment.

Signal Chemical Shift (6, ppm) Assighment

1 ~100 O-CH-O

2 ~65 -O-CH2-CH2-CHs
3 ~23 -O-CH2-CH2-CHs
4 ~20 CH-CHs

5 ~10 -O-CH2-CH2-CHs

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-dipropoxyethane is dominated by strong C-H and C-O stretching

vibrations. The absence of a broad O-H absorption band around 3300 cm~* confirms the

absence of alcohol impurities.[1][2]
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Wavenumber (cm~?) Intensity Assignment

2960 - 2850 Strong C-H (alkane) stretching
1470 - 1450 Medium C-H bending

1380 - 1365 Medium C-H bending (methyl)
1150 - 1050 Strong C-O (ether) stretching

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1,1-dipropoxyethane results in a
characteristic fragmentation pattern. The molecular ion peak (M*) at m/z 146 is often weak or
absent due to the lability of the acetal functional group. The fragmentation is dominated by a-
cleavage, leading to the formation of stable oxonium ions.[3]

m/z Relative Intensity Assignment

146 Low [M]* (Molecular lon)
103 High [M - CsH7]*

87 Medium [M - OCsH7]*+

73 High [CaHoO]*

45 High [C2HsO]*

43 Very High [CsH7]* (Base Peak)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data for 1,1-dipropoxyethane.

NMR Spectroscopy

Sample Preparation: A sample of 1,1-dipropoxyethane (10-20 mg) is dissolved in a deuterated
solvent (e.g., 0.5-0.7 mL of CDCls). A small amount of tetramethylsilane (TMS) is added as an
internal standard (& = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
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Instrumentation and Parameters:
e Spectrometer: A 400 or 500 MHz NMR spectrometer.
e 1HNMR:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-32.
o Relaxation Delay: 1.0 s.
o Spectral Width: -2 to 12 ppm.
e 1BC NMR:
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
o Relaxation Delay: 2.0 s.

o Spectral Width: 0 to 120 ppm.

IR Spectroscopy

Sample Preparation: A neat liquid sample of 1,1-dipropoxyethane is placed as a thin film
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 to 400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Background: A background spectrum of the clean KBr/NaCl plates is recorded and
subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 pug/mL.

Instrumentation and Parameters:

e Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

» GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms).

o Injector Temperature: 250 °C.

o Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
e MS Conditions:

o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.

o Mass Range: m/z 35-200.

o lon Source Temperature: 230 °C.

Visualizations

The following diagrams illustrate the structure of 1,1-dipropoxyethane and a typical workflow
for its spectroscopic analysis.
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Molecular Structure of 1,1-Dipropoxyethane
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Caption: Molecular Structure of 1,1-Dipropoxyethane.

Spectroscopic Analysis Workflow
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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